molecular formula C9H12N2O2S B6332816 2-(3-Nitro-benzylsulfanyl)-ethylamine CAS No. 144907-41-5

2-(3-Nitro-benzylsulfanyl)-ethylamine

Cat. No. B6332816
CAS RN: 144907-41-5
M. Wt: 212.27 g/mol
InChI Key: LBMCROKPDJMKLB-UHFFFAOYSA-N
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Description

The compound “2-(3-Nitro-benzylsulfanyl)-ethylamine” is a complex organic molecule. It contains functional groups such as an amine (-NH2), a sulfanyl (-SH), and a nitro group (-NO2) attached to a benzene ring . These functional groups suggest that the compound could participate in various chemical reactions.


Synthesis Analysis

While specific synthesis methods for “2-(3-Nitro-benzylsulfanyl)-ethylamine” are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, benzyl halides can be synthesized from their parent alcohols using ammonium halides .


Chemical Reactions Analysis

The compound’s functional groups suggest it could participate in various chemical reactions. For example, the amine group might undergo reactions like acylation or alkylation, while the nitro group could be reduced to an amine .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, and solubility are typically determined experimentally. Some properties can be predicted based on the compound’s structure .

Scientific Research Applications

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and toxicity. Proper handling and disposal procedures should be followed when working with chemicals to minimize risks .

Future Directions

The future research directions for a compound like “2-(3-Nitro-benzylsulfanyl)-ethylamine” could include exploring its potential applications in fields like medicinal chemistry, materials science, or environmental science .

properties

IUPAC Name

2-[(3-nitrophenyl)methylsulfanyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c10-4-5-14-7-8-2-1-3-9(6-8)11(12)13/h1-3,6H,4-5,7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMCROKPDJMKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CSCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Nitro-benzylsulfanyl)-ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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